molecular formula C13H10O2 B12829203 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde

2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde

Cat. No.: B12829203
M. Wt: 198.22 g/mol
InChI Key: OKNJVKGKXZOCOJ-UHFFFAOYSA-N
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Description

2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring system substituted with a methyl group at the 6-position and an oxoacetaldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylnaphthalene, which is commercially available or can be synthesized through Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The methyl group at the 6-position is oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid is then reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Formylation: Finally, the aldehyde group is introduced at the 2-position through a formylation reaction, typically using Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)

Major Products Formed

    Oxidation: 2-(6-Methylnaphthalen-2-yl)-2-oxoacetic acid

    Reduction: 2-(6-Methylnaphthalen-2-yl)-2-hydroxyacetaldehyde

    Substitution: Various substituted naphthalenes depending on the electrophile used

Scientific Research Applications

2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene: Lacks the oxoacetaldehyde group, making it less reactive in certain chemical reactions.

    2-Naphthaldehyde: Lacks the methyl group at the 6-position, which may influence its reactivity and interactions.

    6-Methylnaphthalene-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an oxoacetaldehyde group.

Uniqueness

2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is unique due to the presence of both a methyl group and an oxoacetaldehyde group on the naphthalene ring

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(6-methylnaphthalen-2-yl)-2-oxoacetaldehyde

InChI

InChI=1S/C13H10O2/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-8H,1H3

InChI Key

OKNJVKGKXZOCOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O

Origin of Product

United States

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